2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid
Description
2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid is a hydrazone derivative featuring a benzoic acid backbone conjugated with a quinolin-8-ylmethylene hydrazine moiety. The compound is synthesized via Schiff base formation, typically involving condensation of hydrazides with aldehydes or ketones under acidic or reflux conditions .
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[(2E)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)14-8-1-2-9-15(14)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,20H,(H,21,22)/b19-11+ |
InChI Key |
QZMRHUTYZOHDFZ-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=CC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid typically involves the condensation of quinoline-8-carbaldehyde with hydrazinylbenzoic acid. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to metal ions, forming stable complexes that can be detected using various spectroscopic techniques. Additionally, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
- Positional Isomerism: Quinolin-8-yl derivatives (vs. 2-yl) may enhance metal chelation due to steric accessibility of the nitrogen lone pair, but this requires experimental validation .
- Electron Effects : Electron-withdrawing groups (e.g., nitro) improve synthetic yields in hydrazone formation compared to electron-donating groups (e.g., hydroxy) .
- Functional Group Impact : Azo derivatives (e.g., HABA) lack the redox activity of hydrazinyl compounds but excel in analytical applications due to chromophoric properties .
Biological Activity
2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid can be described as follows:
- Molecular Formula : C16H14N4O2
- Molecular Weight : 298.31 g/mol
- IUPAC Name : 2-(2-(quinolin-8-ylmethylene)hydrazinyl)benzoic acid
Biological Activity Overview
The biological activities of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties against various pathogens. It has been particularly effective against Gram-positive bacteria.
- Anticancer Properties : The compound has demonstrated cytotoxic effects in several cancer cell lines, indicating its potential as an anticancer agent. It appears to induce apoptosis in cancer cells through various mechanisms.
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, although detailed mechanisms are still under investigation.
The proposed mechanisms by which 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in target cells, leading to apoptosis.
- Interaction with DNA : There is evidence suggesting that this compound can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid typically involves the condensation reaction between quinoline derivatives and hydrazine derivatives followed by carboxylic acid formation. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : Used for confirming the structure and purity of the synthesized compound.
- Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm the identity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
